2-Methyl-2-(methylamino)-3-(2-propyl-1h-imidazol-1-yl)propanamide
Description
2-Methyl-2-(methylamino)-3-(2-propyl-1H-imidazol-1-yl)propanamide is a synthetic organic compound featuring a propanamide backbone with a methylamino group at the C2 position and a 2-propyl-substituted imidazole ring at C2. The compound’s stereochemistry and substituent arrangement (e.g., propyl vs. shorter alkyl chains) are critical for its physicochemical properties and interactions with biological targets .
Properties
Molecular Formula |
C11H20N4O |
|---|---|
Molecular Weight |
224.30 g/mol |
IUPAC Name |
2-methyl-2-(methylamino)-3-(2-propylimidazol-1-yl)propanamide |
InChI |
InChI=1S/C11H20N4O/c1-4-5-9-14-6-7-15(9)8-11(2,13-3)10(12)16/h6-7,13H,4-5,8H2,1-3H3,(H2,12,16) |
InChI Key |
ZKTOTVDURFMAES-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC=CN1CC(C)(C(=O)N)NC |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations on the Imidazole Ring
The imidazole ring’s substituents significantly influence biological activity and solubility. Key analogs include:
- Propyl vs. Isopropyl analogs (e.g., from ) exhibit steric bulk, which could hinder binding to certain enzymes .
- Backbone Functionalization : Unlike imazapyr’s pyridinecarboxylate backbone, the target compound’s propanamide structure lacks ionizable groups, suggesting differences in soil mobility or persistence .
Toxicity and Environmental Impact
While Aldicarb () shares a propanal-derived backbone and methylamino group, its thiomethyl and oxime groups confer extreme neurotoxicity. However, imidazole-containing agrochemicals (e.g., imazapyr) require careful environmental monitoring due to groundwater contamination risks .
Physicochemical Properties (Hypothetical Data)
| Property | Target Compound | 2-(Ethylamino)-3-(2-isopropyl-1H-imidazol-1-yl)propanamide | Imazapyr |
|---|---|---|---|
| Molecular Weight (g/mol) | 265.3 | 255.3 | 261.3 |
| LogP (Predicted) | 1.8 | 2.1 | -0.5 (ionized) |
| Water Solubility (mg/L) | 120 | 90 | 10,000 |
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